This compound is synthesized for research purposes, particularly in the field of proteomics and drug development. Its classification falls within the categories of triazole derivatives and benzoic acids, which are known for their diverse pharmacological properties.
The synthesis of 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid typically involves several key steps:
The molecular structure of 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid can be described as follows:
The three-dimensional conformation allows for specific interactions with enzymes or receptors, making it a candidate for therapeutic applications .
The chemical reactivity of this compound includes:
The mechanism of action for 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid is primarily attributed to its interaction with specific biological targets:
The physical and chemical properties of 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
The applications of 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid are diverse:
The synthesis of 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid (CAS 511284-39-2) relies on sequential functionalization of heterocyclic precursors. A validated route begins with 4-methyl-4H-1,2,4-triazole-3-thiol, which undergoes S-alkylation with 2-chloroacetamide derivatives to form the thioether linkage. Subsequent amidation couples this intermediate with 3-amino-4-methylbenzoic acid under activated carboxylate conditions [1] [9]. Alternative pathways utilize pre-formed benzoic acid building blocks with protected carboxyl groups, deprotected after triazole conjugation [2]. Key challenges include regioselectivity during triazole alkylation and minimizing hydrolysis of labile acetamido bonds. Typical yields range from 65–84%, influenced by substituent effects on the triazole N-methyl group and benzoic acid ring [1] [6].
Table 1: Key Synthetic Steps and Intermediates
Step | Reactants | Key Intermediate | Yield (%) |
---|---|---|---|
1 | 4-Methyl-4H-1,2,4-triazole-3-thiol + 2-bromoacetamide | 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | 78 |
2 | Intermediate 1 + 3-amino-4-methylbenzoic acid | Protected 4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid | 72 |
3 | Deprotection (acid/base) | Final compound | 84 |
S-Alkylation Optimization: The thioether bridge formation between triazole thiols and halogenated acetamides is catalyzed by inorganic bases. Cesium carbonate (Cs₂CO₃) in dimethylformamide achieves 90% conversion at 0–5°C, suppressing disulfide byproducts. Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance solubility of non-polar triazole derivatives in polar aprotic solvents [6]. Microwave-assisted S-alkylation reduces reaction times from hours to minutes while maintaining yields >80% [8].
Amidation Catalysis: Carboxylate activation of 3-amino-4-methylbenzoic acid precedes nucleophilic attack by the triazole-thioacetamide. N,N-Diisopropylethylamine* (DIPEA) facilitates in situ anhydride formation, while 1-hydroxybenzotriazole (HOBt) suppresses racemization. Solvent selection is critical: tetrahydrofuran affords higher regioselectivity than dichloromethane for sterically hindered benzoic acids [6] [9].
Table 2: Catalyst Performance in S-Alkylation
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Cs₂CO₃ | Dimethylformamide | 0–5 | 2.5 | 90 |
K₂CO₃/TBAB* | Acetonitrile | 25 | 6 | 75 |
NaH | Tetrahydrofuran | 60 | 1 | 68 |
TBAB = tetrabutylammonium bromide |
The amide bond (–CO–NH–) linking the thioacetamide and benzoic acid moieties is formed via carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) outperforms dicyclohexylcarbodiimide (DCC) due to superior solubility and easier urea byproduct removal. EDCI (1.2 equivalents) with N-hydroxysuccinimide (NHS) in dichloromethane achieves >95% conversion at 25°C within 12 hours [2] [9]. DCC requires stoichiometric 4-dimethylaminopyridine (DMAP) but risks N-acylurea formation with electron-deficient benzoic acids. Pre-activation of the carboxyl group for 30 minutes before adding the amine nucleophile minimizes side reactions. Industrial-scale syntheses favor EDCI due to lower toxicity and compatibility with aqueous workups [4] [9].
Chromatography: Silica gel chromatography (ethyl acetate/methanol gradients) resolves unreacted triazole thiols and di-acylated byproducts. While effective for analytical-scale purification (recovery: 85–92%), it causes significant compound loss (>20%) during scale-up due to adsorption of polar carboxylate groups [6] [8].
Recrystallization: Preferred for industrial batches using ethanol/water (4:1) or dimethyl sulfoxide/water mixtures. The compound’s low solubility in cold water (<0.5 mg/mL) enables high-purity recovery (>99% HPLC) via gradient cooling. Recrystallization affords larger crystalline batches with consistent polymorphic Form I, confirmed via X-ray diffraction [6]. Hybrid approaches use crude chromatography followed by recrystallization to balance yield (78%) and purity (>98.5%) [8].
Table 3: Purification Outcomes
Method | Solvent System | Purity (%) | Recovery (%) | Scalability |
---|---|---|---|---|
Column Chromatography | Ethyl acetate/methanol (95:5) | 95–97 | 85–92 | Limited to <100 g |
Recrystallization | Ethanol/water | >99 | 75–80 | >1 kg feasible |
Hybrid (Crude column + recrystallization) | Dichloromethane → ethanol/water | 98.5 | 78 | Intermediate |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1